molecular formula C15H14N4OS B2992800 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide CAS No. 2034322-89-7

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide

Cat. No.: B2992800
CAS No.: 2034322-89-7
M. Wt: 298.36
InChI Key: XXXWNFTVEWZXJB-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrazole core, a privileged scaffold in pharmaceutical development known to confer a wide range of biological activities. Scientific literature extensively documents that pyrazole-containing compounds are investigated for their potential in various therapeutic areas, including as anticancer and anti-inflammatory agents . The specific substitution pattern on this molecule—featuring a pyridin-4-yl group at the 4-position of the pyrazole ring and a thiophene-3-carboxamide linked via an ethyl chain—suggests it is designed to interact with specific biological targets. Such a structure is characteristic of molecules developed to modulate enzyme activity, particularly kinases, which are crucial in cellular signaling pathways . The presence of both pyridine and pyrazole heterocycles, which are common in many FDA-approved drugs, further highlights its potential as a key intermediate or lead compound in the development of novel therapeutic agents . Researchers can utilize this compound as a building block for further chemical synthesis or as a pharmacological tool in bio-screening assays to explore new mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: Please verify with the supplier. Molecular Formula: Information not available in search results. Molecular Weight: Information not available in search results. Purity: Please refer to the Certificate of Analysis provided with the product.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXWNFTVEWZXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with hydrazine to form the pyrazole ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the thiophene and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of pyridine derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or thiophene rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Derivatives with different functional groups on the pyrazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal studies. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation. Industry: Its unique chemical properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide (CAS: 1797716-73-4) serves as a relevant comparator due to shared structural motifs, including the pyridine-pyrazole core and ethyl linker . Key differences lie in their substituents:

Property Target Compound Comparator Compound
Molecular Formula C15H14N4OS C16H20N4O2S
Molecular Weight (g/mol) 298.36 332.4
Core Substituent Thiophene-3-carboxamide Cyclopropanesulfonamide
Additional Groups None 5-Cyclopropyl on pyrazole
Key Observations:

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (298.36 vs. 332.4 g/mol) suggests better membrane permeability, a critical factor in drug design.

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable, structural differences imply divergent biological behaviors:

  • Thiophene-carboxamide : May target enzymes or receptors with hydrophobic binding pockets (e.g., kinases), as thiophene rings often participate in π-π stacking.
  • Cyclopropanesulfonamide : The sulfonamide group could enhance binding to polar active sites (e.g., carbonic anhydrase or protease inhibitors) .

Limitations and Need for Further Study

Comprehensive analysis requires additional data on:

  • Solubility, logP, and pharmacokinetic profiles.
  • Target-specific activity (e.g., IC50 values against kinases).
  • Synthetic accessibility and stability under physiological conditions.

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiophene core linked to a pyrazole moiety and a pyridine substituent , which are known for their diverse biological properties. The structural formula can be represented as follows:

  • Chemical Formula : C14_{14}H15_{15}N5_{5}OS
  • Molecular Weight : Approximately 285.37 g/mol

Synthesis Methods

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Attachment of the Pyridine Moiety : A nucleophilic substitution reaction introduces the pyridine ring to the pyrazole intermediate.
  • Final Coupling with Thiophene : The thiophene group is linked through a carboxamide bond to complete the synthesis.

Antimicrobial Properties

Research indicates that derivatives of thiophene and pyrazole exhibit notable antimicrobial activities. For instance, studies have shown that compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH and hydroxyl radical scavenging assays. Results indicate that it possesses considerable antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds structurally related to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide have shown promising results in inhibiting tumor cell lines. Specific IC50_{50} values (the concentration required to inhibit 50% of cell viability) reported include:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa7.01 ± 0.60
Compound BMCF-714.31 ± 0.90
Compound CA5498.55 ± 0.35

These findings suggest that such compounds could be developed as potential anticancer agents targeting specific pathways involved in tumor growth .

Study on Antimicrobial Efficacy

A recent study evaluated a series of thiophene-based compounds, including derivatives similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide, against a panel of microbial strains. The results demonstrated significant antibacterial activity with effective inhibition zones ranging from 12 mm to 25 mm depending on the concentration used .

Computational Studies

Computational modeling, including molecular docking studies, has been employed to predict the binding interactions of this compound with various biological targets. These studies have provided insights into the electronic properties and potential mechanisms of action, supporting experimental findings regarding its bioactivity .

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